molecular formula C22H31ClN2O4 B10772798 (4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate

(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate

Cat. No. B10772798
M. Wt: 422.9 g/mol
InChI Key: PAHWPIPXJDOVHD-UHFFFAOYSA-N
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Description

Compound 10, identified by the PubMed ID 22533316, is a synthetic organic molecule with the IUPAC name 4-chlorophenyl N-methyl-N-{2-[(1r,4r)-4-[(4-hydroxypiperidin-1-yl)carbonyl]cyclohexyl]ethyl}carbamate . This compound has been studied for its potential pharmacological properties and is known to interact with specific biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Compound 10 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods: The industrial production of Compound 10 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions: Compound 10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products:

Scientific Research Applications

Mechanism of Action

Compound 10 exerts its effects by interacting with specific molecular targets. It acts as an inhibitor of the enzyme lanosterol synthase, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, Compound 10 reduces the production of cholesterol, making it a potential therapeutic agent for hypercholesterolemia .

Similar Compounds:

Uniqueness: Compound 10 is unique due to its dual mechanism of action as a PPARγ agonist and lanosterol synthase inhibitor. This dual activity makes it a promising candidate for the treatment of metabolic diseases with potentially fewer side effects compared to other PPARγ agonists .

properties

Molecular Formula

C22H31ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate

InChI

InChI=1S/C22H31ClN2O4/c1-24(22(28)29-20-8-6-18(23)7-9-20)13-10-16-2-4-17(5-3-16)21(27)25-14-11-19(26)12-15-25/h6-9,16-17,19,26H,2-5,10-15H2,1H3

InChI Key

PAHWPIPXJDOVHD-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1CCC(CC1)C(=O)N2CCC(CC2)O)C(=O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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